molecular formula C9H19B B1590631 1-Bromo-6-methyloctane CAS No. 54089-02-0

1-Bromo-6-methyloctane

Cat. No.: B1590631
CAS No.: 54089-02-0
M. Wt: 207.15 g/mol
InChI Key: TWDAVWNDGHYAJZ-UHFFFAOYSA-N
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Description

1-Bromo-6-methyloctane is an organic compound with the molecular formula C9H19Br. It is a brominated alkane, specifically a bromoalkane, where a bromine atom is attached to the first carbon of a 6-methyloctane chain. This compound is used in various chemical reactions and has applications in organic synthesis.

Scientific Research Applications

1-Bromo-6-methyloctane is used in various fields of scientific research:

    Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It can be used to modify biological molecules or surfaces, aiding in the study of biochemical pathways and interactions.

    Medicine: While not a drug itself, it can be used in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-6-methyloctane can be synthesized through the bromination of 6-methyloctane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the 6-methyloctane, forming a carbon radical. This carbon radical then reacts with another bromine molecule to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and radical initiators remains consistent, but the scale and control of the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-6-methyloctane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution (SN2): This reaction involves a nucleophile attacking the carbon atom bonded to the bromine, displacing the bromine atom. Common nucleophiles include hydroxide (OH-), cyanide (CN-), and alkoxide (RO-). The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

    Elimination (E2): In the presence of a strong base such as potassium tert-butoxide (KOtBu), this compound can undergo elimination to form an alkene. This reaction is favored by high temperatures and the use of a bulky base.

Major Products:

    Substitution Reactions: Depending on the nucleophile, products can include alcohols, nitriles, or ethers.

    Elimination Reactions: The major product is typically an alkene, such as 6-methyloct-1-ene.

Mechanism of Action

The primary mechanism by which 1-Bromo-6-methyloctane exerts its effects is through nucleophilic substitution reactions. The bromine atom, being a good leaving group, allows for the introduction of various nucleophiles, facilitating the formation of new carbon-nucleophile bonds. This property is exploited in organic synthesis to create a wide range of compounds.

Comparison with Similar Compounds

    1-Bromohexane: Similar in structure but lacks the methyl group on the carbon chain.

    1-Bromo-3-methylbutane: A shorter carbon chain with a different position for the methyl group.

    1-Bromo-2-methylpropane: An even shorter chain with the methyl group closer to the bromine atom.

Uniqueness: 1-Bromo-6-methyloctane is unique due to its specific carbon chain length and the position of the methyl group. This structure can influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

1-bromo-6-methyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19Br/c1-3-9(2)7-5-4-6-8-10/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDAVWNDGHYAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543500
Record name 1-Bromo-6-methyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54089-02-0
Record name 1-Bromo-6-methyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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